molecular formula C10H12N6O2 B2782758 N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1001608-05-4

N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2782758
CAS No.: 1001608-05-4
M. Wt: 248.246
InChI Key: LAIWKFHIYFRVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-Trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a 4-nitro-pyrazole substituent at the pyrimidine’s 2-position and methyl groups at the 4-amine (N,N-dimethyl) and 6-position. The nitro group at the pyrazole’s 4-position likely confers electron-withdrawing effects, influencing reactivity, stability, and binding interactions compared to other substituents.

Properties

IUPAC Name

N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-7-4-9(14(2)3)13-10(12-7)15-6-8(5-11-15)16(17)18/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIWKFHIYFRVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with 4-nitropyrazole under basic conditions, followed by methylation to introduce the trimethyl groups . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions.

Scientific Research Applications

N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment.

    Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cell cycle regulation and apoptosis.

    Materials Science:

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the active site of the enzyme, preventing its interaction with cyclin A or E, which are necessary for its activation .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

Key structural variations among analogs include substituents at the pyrimidine’s 2-, 4-, and 6-positions. The table below highlights differences in molecular properties and activities:

Compound Name Pyrimidine Substituents Pyrazole/Triazole Substituents Molecular Formula Melting Point (°C) Notable Activity/Properties Source
Target Compound 2-(4-nitro-1H-pyrazol-1-yl), 6-CH₃ 4-NO₂ C₁₁H₁₄N₈O₂ Not Reported Hypothesized cardiovascular applications -
N-Methyl-2-(3-nitro-1H-triazol-1-yl)pyrimidin-4-amine (1c) 2-(3-nitro-1H-triazol-1-yl) - C₇H₈N₇O₂ 235–237 (decomp.) Structural isomerism with pyrazole analogs
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (17) 5-Cl, 4-(1-methyl-pyrazol-4-yl) 1-CH₃ C₁₂H₁₂ClN₇ 201.2–202.3 CDK2 inhibitor
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine 4-Cl, 2-NH-(1-methyl-pyrazol-4-yl) - C₈H₈ClN₅ Not Reported Medicinal chemistry intermediate
6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine 6-(triazol-1-yl) - C₆H₆N₆ Not Reported Simplified scaffold for stability studies

Key Observations :

  • Biological Activity : Pyrazole-substituted analogs (e.g., compound 17) demonstrate kinase inhibition, suggesting the target’s nitro-pyrazole moiety could modulate similar pathways .

Amine Group Modifications

The N,N-dimethyl group in the target compound contrasts with other amine substituents:

  • Trifluoroethylamine (e.g., compound 9 in ): Introduces hydrophobicity and metabolic stability .
  • Pyridylamine (e.g., compound 10 in ): Enhances π-π stacking interactions in enzymatic binding pockets .

Heterocyclic Substituent Comparison: Pyrazole vs. Triazole

  • Pyrazole Derivatives : The target’s 4-nitro-pyrazole group is structurally distinct from methyl-pyrazole analogs (e.g., compound 17), where methyl groups may improve lipophilicity .
  • Triazole Derivatives (e.g., 1c in ): Triazoles offer additional hydrogen-bonding sites but may alter electronic properties compared to pyrazoles .

Biological Activity

N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₈H₉N₅O₂
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 1260883-58-6

This structure features a pyrimidine core substituted with a nitro-pyrazole moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing pyrazole and pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)49.85
Compound BHCT116 (Colon)0.067
Compound CNCI-H460 (Lung)0.30

These results suggest that modifications in the pyrazole moiety can enhance the cytotoxicity of pyrimidine-based compounds.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. Inhibition of these enzymes can lead to significant drug-drug interactions; thus, understanding this aspect is crucial for therapeutic applications:

EnzymeInhibition (%) at 10 µM
CYP3A480%
Other CYP IsoformsVaries

This inhibition profile indicates a need for careful consideration in drug design to mitigate potential adverse interactions.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of different substituents on the pyrazole and pyrimidine rings significantly affects biological activity. The presence of electron-withdrawing groups, such as nitro groups, enhances the lipophilicity and overall potency of these compounds:

SubstituentEffect on Activity
Nitro groupIncreased potency
Alkyl groups (e.g., trimethyl)Improved solubility

These findings emphasize the importance of molecular modifications in optimizing therapeutic efficacy.

Case Study 1: Anticancer Screening

In a comprehensive study, various derivatives of this compound were synthesized and screened against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited enhanced apoptosis induction and growth inhibition compared to standard chemotherapeutics:

"The synthesized derivatives displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties."

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. The results indicated that these compounds could inhibit inflammatory pathways effectively:

"Pyrazole derivatives have shown promising results in modulating inflammatory responses."

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.